molecular formula C13H18O3 B1664085 2-Hydroxyibuprofen CAS No. 51146-55-5

2-Hydroxyibuprofen

Cat. No. B1664085
CAS RN: 51146-55-5
M. Wt: 222.28 g/mol
InChI Key: UJHKVYPPCJBOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyibuprofen is a metabolite of Ibuprofen . It is intended for pharmaceuticals and environmental applications . The molecular formula of 2-Hydroxyibuprofen is C13H18O3 .


Synthesis Analysis

2-Hydroxyibuprofen is a human metabolite of ibuprofen . A study has shown that endophytic fungi can biotransform the chiral drug ibuprofen into its metabolites .


Molecular Structure Analysis

The molecular weight of 2-Hydroxyibuprofen is 222.28 g.mol-1 . The structure of 2-Hydroxyibuprofen was confirmed by X-ray analysis .


Chemical Reactions Analysis

The key intermediate in the degradation process of ibuprofen is 2-Hydroxyibuprofen . Among the six fungi studied, only the strains Nigrospora sphaerica (SS67) and Chaetomium globosum (VR10) biotransformed ibuprofen enantioselectively, with greater formation of the metabolite (+)- (S)-2-OH-IBP .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

2-Hydroxyibuprofen is used in studies to evaluate the biotransformation of ibuprofen in conventional pigs at different ages . This is important because pigs are often used as a preclinical animal model to evaluate pharmacokinetic, pharmacodynamic, and safety parameters in children .

Methods of Application or Experimental Procedures

An ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method was developed and validated to determine 2-hydroxyibuprofen, carboxyibuprofen, and ibuprofen glucuronide in pig plasma .

Results or Outcomes

The study found that the plasma concentrations of the metabolites were always lower than those of ibuprofen. The bioavailability was high, indicating limited pre-systemic biotransformation .

Biotransformation Studies Employing Endophytic Fungi

Specific Scientific Field

This application is in the field of Biotransformation Studies .

Summary of the Application

2-Hydroxyibuprofen is used in studies to investigate the ability of some endophytic fungi to biotransform the chiral drug ibuprofen into its metabolites .

Methods of Application or Experimental Procedures

An LC–MS–MS method was developed for simultaneous analysis of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers in fungi culture medium .

Results or Outcomes

The study found that only the strains Nigrospora sphaerica (SS67) and Chaetomium globosum (VR10) biotransformed ibuprofen enantioselectively, with greater formation of the metabolite (+)- (S)-2-OH-IBP .

Synthesis of Ibuprofen and Naproxen

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

2-Hydroxyibuprofen is used in the synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen . This is important because these drugs are widely used, and novel practical and asymmetric approaches are still being developed for their synthesis .

Methods of Application or Experimental Procedures

The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .

Results or Outcomes

This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen .

Degradation of Ibuprofen by Bacillus thuringiensis

Specific Scientific Field

This application is in the field of Environmental Biotechnology .

Summary of the Application

2-Hydroxyibuprofen is used in studies to investigate the degradation of ibuprofen by Bacillus thuringiensis . This is important because ibuprofen is one of the most often detected pollutants in the environment, particularly at landfill sites and in wastewaters .

Methods of Application or Experimental Procedures

An LC–MS–MS method was developed for simultaneous analysis of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers in fungi culture medium .

Results or Outcomes

The study found that Bacillus thuringiensis B1 (2015b) was able to degrade ibuprofen in the presence of phenol and benzoate . Moreover, along with the removal of ibuprofen, degradation of phenol and benzoate was observed .

Synthesis of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

2-Hydroxyibuprofen is used in the synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen . These drugs are widely used, and novel practical and asymmetric approaches are still being developed for their synthesis .

Methods of Application or Experimental Procedures

The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .

Results or Outcomes

This endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen .

Degradation of Ibuprofen by Bacillus thuringiensis

Specific Scientific Field

This application is in the field of Environmental Biotechnology .

Summary of the Application

2-Hydroxyibuprofen is used in studies to investigate the degradation of ibuprofen by Bacillus thuringiensis . This is important because ibuprofen is one of the most often detected pollutants in the environment, particularly at landfill sites and in wastewaters .

Methods of Application or Experimental Procedures

An LC–MS–MS method was developed for simultaneous analysis of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers in fungi culture medium .

Results or Outcomes

The study found that Bacillus thuringiensis B1 (2015b) was able to degrade ibuprofen in the presence of phenol and benzoate . Moreover, along with the removal of ibuprofen, degradation of phenol and benzoate was observed .

Safety And Hazards

According to the safety data sheet provided by Sigma-Aldrich, 2-Hydroxyibuprofen is not classified as a hazardous substance or mixture .

Future Directions

Recent studies have been focusing on the degradation of ibuprofen and its metabolites, including 2-Hydroxyibuprofen, in the environment . Future research may focus on developing more efficient methods for the degradation of such contaminants .

properties

IUPAC Name

2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKVYPPCJBOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873789
Record name 2-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyibuprofen

CAS RN

51146-55-5
Record name Hydroxyibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51146-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KHZ9ELM84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyibuprofen
Reactant of Route 2
Reactant of Route 2
2-Hydroxyibuprofen
Reactant of Route 3
Reactant of Route 3
2-Hydroxyibuprofen
Reactant of Route 4
2-Hydroxyibuprofen
Reactant of Route 5
Reactant of Route 5
2-Hydroxyibuprofen
Reactant of Route 6
Reactant of Route 6
2-Hydroxyibuprofen

Citations

For This Compound
423
Citations
KB Borges, ARM de Oliveira, T Barth… - Analytical and …, 2011 - Springer
The purpose of this study was the development and validation of an LC–MS–MS method for simultaneous analysis of ibuprofen (IBP), 2-hydroxyibuprofen (2-OH-IBP) enantiomers, and …
Number of citations: 46 link.springer.com
MA Hamman, GA Thompson, SD Hall - Biochemical pharmacology, 1997 - Elsevier
… cDNA-expressed CYP2C9 (Arg 144 and Cys 144) favored S-2- and S-3-hydroxyibuprofen formation, but CYP2C8 favored R-2-hydroxyibuprofen formation. Sulfaphenazole, retinol, and …
Number of citations: 262 www.sciencedirect.com
P Zojaji, H Alhachami, E Kariminezhad, S Jauffur… - … -Canadian society for …, 2019 - csce.ca
The widespread occurrence of pharmaceuticals at the minute concentrations in surface waters has revealed emerging anthropogenic effects on the aquatic environment. In this work, to …
Number of citations: 2 www.csce.ca
D Löffler, J Römbke, M Meller… - Environmental science & …, 2005 - ACS Publications
… 10,11-dihydroxycarbamazepine, 2-hydroxyibuprofen, ivermectin, and oxazepam), which were analyzed via LC-tandem MS. Ibuprofen, 2-hydroxyibuprofen, and paracetamol displayed a …
Number of citations: 641 pubs.acs.org
I Bjørnsdottir, DR Kepp, J Tjørnelund… - Electrophoresis, 1998 - Wiley Online Library
… and its major phase I metabolites: 2’-hydroxyibuprofen and 2’-car… the enantiomers of ibuprofen, 2’-hydroxyibuprofen and 2’-car… free enantiomers of ibuprofen, 2‘-hydroxyibuprofen and 2’-…
SC Tan, BK Patel, SHD Jackson, CG Swift, AJ Hutt - Xenobiotica, 2002 - Taylor & Francis
… Some 74:0 § 9:6% of the dose was recovered in urine over 24 h as ibuprofen, 2hydroxyibuprofen and carboxyibuprofen, both free and conjugated with glucuronic acid. Analysis of the …
Number of citations: 90 www.tandfonline.com
CH Johnson, ID Wilson, JR Harding… - Analytical …, 2007 - ACS Publications
… The 2-hydroxyibuprofen and carboxyibuprofen AGs are thus … and 2-hydroxyibuprofen glucuronides observed would be metabolites of the (S)-enantiomer. The (S)-2-hydroxyibuprofen …
Number of citations: 50 pubs.acs.org
D Djukovic, E Appiah-Amponsah, N Shanaiah… - … of pharmaceutical and …, 2008 - Elsevier
… Combining the two signal enhancement techniques improved the NMR signal substantially such that we were able to identify 2-hydroxyibuprofen, carboxyibuprofen, and unmetabolized …
Number of citations: 38 www.sciencedirect.com
G Volans, J Monaghan, M Colbridge - International journal of …, 2003 - europepmc.org
… ibuprofen overdose and all the demonstrated toxic effects relate to its known pharmacological actions and the effects of accumulation of the two acidic metabolites, 2-hydroxyibuprofen …
Number of citations: 60 europepmc.org
GE Tsotsou, A Sideri, A Goyal… - … –A European Journal, 2012 - Wiley Online Library
… available 4′-hydroxydiclofenac, 2-hydroxyibuprofen and 4-… The only available metabolite 2-hydroxyibuprofen was … , 4-hydroxytolbutamide and 2-hydroxyibuprofen were diluted in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.